4-(3-Fluoro-4-methoxyphenyl)piperidine
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16FNO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine and methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-chlorophenyl)piperidine
- 4-(3-Fluoro-4-hydroxyphenyl)piperidine
- 4-(3-Fluoro-4-nitrophenyl)piperidine
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)piperidine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
CAS No. |
899357-01-8 |
---|---|
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
BPAXMNWAPCZSNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCNCC2)F |
Origin of Product |
United States |
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